Specific Rotation Differentiation Between Enantiomers
The (R)-N-Boc-coniine ((R)-tert-butyl 2-propylpiperidine-1-carboxylate) exhibits a negative specific rotation of [α]23D = −31.6° (c = 0.86, CHCl3), as reported for enantiomerically enriched material obtained via Mn-mediated coupling [1]. In contrast, the (S)-enantiomer ((S)-(+)-N-Boc-coniine) displays a positive specific rotation of [α]D20 = +33.5° (c = 0.43, CHCl3) when synthesized via ring-closing olefin metathesis [2]. A separate synthesis of (S)-N-Boc-coniine reported [α]D20 = +29.8° (c = 1.3, CHCl3) [2]. These values provide a >60° spread in specific rotation between enantiomers, enabling unambiguous identity confirmation and enantiomeric excess determination by polarimetry when procuring either enantiomer.
| Evidence Dimension | Specific optical rotation ([α]D) in chloroform solution |
|---|---|
| Target Compound Data | [α]23D = −31.6° (c = 0.86, CHCl3) |
| Comparator Or Baseline | (S)-(+)-N-Boc-coniine: [α]D20 = +33.5° (c = 0.43, CHCl3) [Ref. Jo 1999]; also +29.8° (c = 1.3, CHCl3) [Ref. 2b within Jo 1999] |
| Quantified Difference | Sign difference (negative vs. positive); magnitude difference of ≥61.4° between enantiomers |
| Conditions | Polarimetry in CHCl3 at 20–23 °C; concentration in g/100 mL |
Why This Matters
Specific rotation serves as the primary identity and quality control parameter for chiral procurement; a mismatch in sign or magnitude directly indicates incorrect enantiomer, racemization, or contamination.
- [1] Gagnon, D.; et al. Mn-Mediated Coupling of Alkyl Iodides and Chiral N-tert-Butanesulfinyl Imines. J. Org. Chem. 2007, 72 (18), 6902–6916. [Reported (R)-N-Boc-coniine [α]23D = −31.6 (c = 0.86, CHCl3). Ref 35b]. View Source
- [2] Jo, E.; Na, Y.; Chang, S. A highly efficient synthesis of (S)-(+)-N-Boc-coniine using ring-closing olefin metathesis (RCM). Tetrahedron Lett. 1999, 40 (30), 5581–5582. View Source
